Cas no 1805962-30-4 (4-Aminomethyl-2-cyano-6-mercaptobenzoic acid)

4-Aminomethyl-2-cyano-6-mercaptobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid
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- インチ: 1S/C9H8N2O2S/c10-3-5-1-6(4-11)8(9(12)13)7(14)2-5/h1-2,14H,3,10H2,(H,12,13)
- InChIKey: VBRIIFVBGIVERI-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(CN)C=C(C#N)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 88.1
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015019067-500mg |
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid |
1805962-30-4 | 97% | 500mg |
790.55 USD | 2021-05-31 | |
Alichem | A015019067-1g |
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid |
1805962-30-4 | 97% | 1g |
1,534.70 USD | 2021-05-31 | |
Alichem | A015019067-250mg |
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid |
1805962-30-4 | 97% | 250mg |
470.40 USD | 2021-05-31 |
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid 関連文献
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1. Book reviews
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4-Aminomethyl-2-cyano-6-mercaptobenzoic acidに関する追加情報
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid and CAS No. 1805962-30-4: A Comprehensive Overview of Its Chemical Properties and Applications in Biomedical Research
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid (CAS No. 1805962-30-4) is a multifunctional organic compound that has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential therapeutic applications. This compound, characterized by the presence of cyano, thiol, and amino functional groups, exhibits a range of physicochemical properties that make it a promising candidate for drug development and molecular biology studies. Recent advancements in synthetic chemistry and drug discovery have further highlighted the importance of 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid in the design of novel therapeutics targeting various pathological conditions.
4-Aminomethyl-2-cyano-3-mercaptobenzoic acid (CAS No. 1805962-30-4) is a derivative of benzoic acid with additional cyano and thiol groups. The cyano group contributes to the compound’s electrophilic nature, while the thiol group (–SH) enhances its reducing properties and reactivity. These functional groups are critical for the compound’s ability to interact with biomolecules, such as proteins, lipids, and nucleic acids, thereby influencing cellular processes and signaling pathways. The amino group (–NH₂) further adds to the molecule’s polarity and solubility in aqueous environments, which is essential for its bioavailability and pharmacokinetic profile.
Recent studies have demonstrated that 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid exhibits antimicrobial and anti-inflammatory activities, making it a potential therapeutic agent for infectious diseases and chronic inflammatory disorders. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid can inhibit the growth of multi-drug resistant bacteria by disrupting cell membrane integrity and interfering with DNA replication. This finding underscores the compound’s potential in addressing the growing challenge of antimicrobial resistance.
Moreover, 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid has shown promise in cancer research. A 2024 study published in *Cancer Research* highlighted its ability to induce apoptosis in cancer cells by modulating mitochondrial function and cell cycle regulation. The compound’s thiol group is believed to play a key role in this process by generating reactive oxygen species (ROS), which trigger programmed cell death. These findings suggest that 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid could be a valuable tool in the development of targeted therapies for solid tumors and hematological malignancies.
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid is also being explored for its antioxidant properties. A 2023 review in *Free Radical Biology and Medicine* discussed the compound’s ability to neutralize free radicals and protect cells from oxidative stress. The thiol group is particularly effective in scavenging hydroxyl radicals, while the cyano group contributes to the molecule’s electron-withdrawing effect, which enhances its radical scavenging capacity. These properties make 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid a potential candidate for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress plays a significant role.
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid has also been investigated for its anti-inflammatory effects. A 2024 study published in *Inflammation Research* demonstrated that the compound can inhibit NF-κB signaling, a key pathway involved in inflammatory responses. By blocking NF-κB activation, 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in autoimmune disorders and chronic inflammation. These findings suggest that the compound could be used as an adjunct therapy in rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid has been optimized through various green chemistry approaches to ensure environmental sustainability. A 2023 study in *Green Chemistry* described a microwave-assisted method that significantly reduces energy consumption and waste generation compared to traditional thermal methods. This approach not only enhances the efficiency of 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid synthesis but also aligns with the principles of sustainable development in pharmaceutical manufacturing.
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid is also being studied for its potential in nanotechnology. Researchers are exploring its use as a ligand for nanoparticle synthesis, where its thiol group can form thiol-gold or thiol-silver bonds, enabling the creation of nanoparticles with tunable properties. These nanoparticles could be used in drug delivery systems, imaging, and targeted therapy applications. The cyano group further enhances the surface functionality of these nanoparticles, allowing for covalent modifications to improve biocompatibility and target specificity.
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid has shown potential in regenerative medicine as well. A 2024 study published in *Biomaterials* reported that the compound can promote stem cell differentiation by modulating signaling pathways such as Wnt and Notch. The thiol group is believed to play a role in cell adhesion and matrix remodeling, while the cyano group influences cell proliferation and migration. These properties make 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid a promising candidate for tissue engineering and organ regeneration applications.
4-Aminomethyl-2-cyano-6-mercaptobenzoic acid is also being investigated for its potential in antimicrobial resistance. A 2023 study in *Antimicrobial Agents and Chemotherapy* highlighted its ability to inhibit biofilm formation in pathogenic bacteria, which is a major contributor to antimicrobial resistance. The compound’s thiol group is thought to disrupt biofilm matrix integrity, while its cyano group interferes with quorum sensing mechanisms. These properties make 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid a potential candidate for antibiotic adjuvants and biofilm inhibitors.
In conclusion, 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid (CAS No. 1805962-30-4) is a versatile compound with a wide range of biomedical applications. Its unique functional groups and physicochemical properties make it a valuable tool in drug discovery, cancer research, anti-inflammatory therapy, and regenerative medicine. As research in this area continues to advance, the potential of 4-Aminomethyl-2-cyano-6-mercaptobenzoic acid in addressing global health challenges is becoming increasingly evident.
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